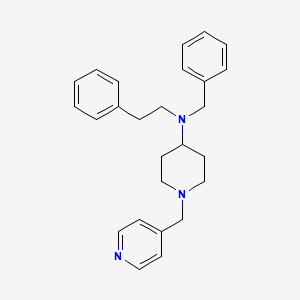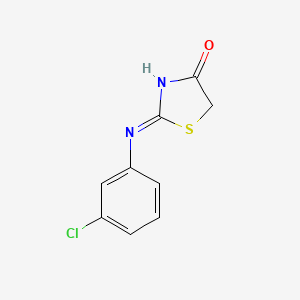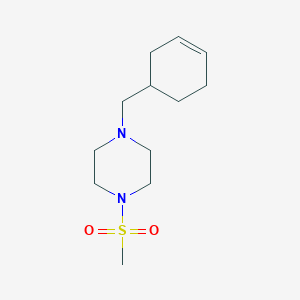![molecular formula C18H18N4O3 B10886546 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound It features a pyridine ring fused with a pyrimidoquinoline structure, which is further substituted with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of condensation and cyclization reactions involving intermediates such as pyrimidines and quinolines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .
科学的研究の応用
8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger downstream signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinoline and its derivatives share structural similarities and are known for their diverse biological activities.
Pyridine Derivatives:
Uniqueness
What sets 8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione apart is its unique fused ring system and substitution pattern. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
8,8-dimethyl-5-pyridin-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)7-10-12(11(23)8-18)13(9-5-3-4-6-19-9)14-15(20-10)21-17(25)22-16(14)24/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,24,25) |
InChIキー |
SOOCXYKYKXYASS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=N4)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10886472.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
![4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate](/img/structure/B10886492.png)

![9,9-bis[4-(2,4-dinitrophenoxy)phenyl]-9H-fluorene](/img/structure/B10886506.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)

![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)


![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
